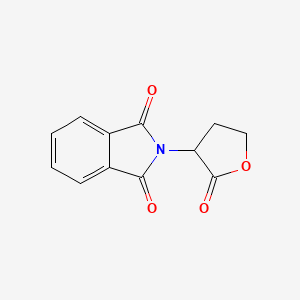

2-(2-氧代四氢呋喃-3-基)-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives has been explored through different methods. One approach involves the reaction of furan-2,3-diones with oxindole and Lawesson reagent, leading to new derivatives of 2-oxobutanoic acid, bis-furanone, and bis-pyrrolone . Another method described is the photoinduced direct oxidative annulation of butane-1,3-diones, which does not require transition metals or oxidants . Additionally, a novel synthesis route for 2H-isoindole-4,7-diones has been developed by heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones . Furthermore, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from 3-sulfolene, followed by epoxidation and nucleophilic opening reactions .

Molecular Structure Analysis

The molecular structures of the synthesized isoindole-1,3-dione derivatives have been elucidated using spectroscopic techniques such as NMR and mass spectrometry . X-ray diffraction analysis has also been employed to determine the exact structures of epoxide and tricyclic derivatives . These studies provide a detailed understanding of the molecular framework and can be used to infer the structure of "2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione".

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3-dione derivatives includes the formation of bis-furanones and bis-pyrrolones through reactions with furan-2,3-diones . The photoinduced oxidative annulation process leads to the formation of polyheterocyclic compounds, demonstrating the potential for creating complex molecular architectures . The addition of azomethine ylides to quinones results in the formation of various 2H-isoindole-4,7-diones . These reactions highlight the versatility of isoindole-1,3-dione derivatives in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl, acetate, and triazole can affect properties like solubility, reactivity, and potential biological activity . The synthesis methods and subsequent modifications of the isoindole-1,3-dione core structure can tailor these properties for specific applications, which may include pharmaceuticals or dyes.

科学研究应用

合成和衍生物形成

- 一项研究概述了从 3-亚砜烯开始合成新的六氢-1H-异吲哚-1,3(2H)-二酮衍生物,通过环氧化和亲核反应过程得到六氢-1H-异吲哚-1,3(2H)-二酮衍生物 (Tan 等,2016 年).

- 另一项研究讨论了两种 N-氨基亚胺的合成,展示了通过 N-H...O 氢键形成不同的晶体结构 (Struga 等,2007 年).

官能化和化学反应

- 对 2-(1-环己烯-1-基)苯胺衍生物与邻苯二甲酸酐官能化的研究表明形成了各种异吲哚-1,3-二酮,突出了伪烯丙基卤代和其他反应机理 (Khusnitdinov 等,2019 年).

分子结构分析

- 分析了某些三环 N-氨基亚胺的分子和晶体结构,揭示了 N-胺基团和化合物中静电相互作用的环境差异的见解 (Struga 等,2007 年).

- 一项研究专注于使用 1D 和 2D NMR 光谱表征特定异吲哚-1,3-二酮衍生物的结构,增强了对分子构象和相关性的理解 (Dioukhane 等,2021 年).

光学性质

- 研究了异吲哚-1,3-二酮化合物的な光学性质,提供了有关吸收率、透射率和折射率的宝贵数据,这可能对材料科学应用产生影响 (Tan 等,2018 年).

作用机制

Target of Action

The primary target of the compound “2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione” is the Regulatory protein SdiA in Escherichia coli (strain K12) . The role of SdiA is to regulate the expression of multiple genes, including those involved in virulence and biofilm formation.

Mode of Action

It is known that the compound interacts with the regulatory protein sdia

Result of Action

It is known that the compound interacts with the Regulatory protein SdiA

安全和危害

未来方向

属性

IUPAC Name |

2-(2-oxooxolan-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-7-3-1-2-4-8(7)11(15)13(10)9-5-6-17-12(9)16/h1-4,9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJABVAESJDAES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

42473-02-9 |

Source

|

| Record name | 2-Phthalimidobutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042473029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)